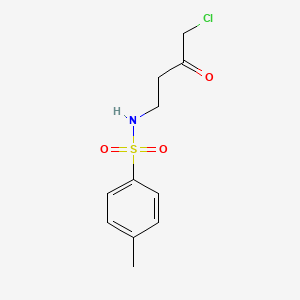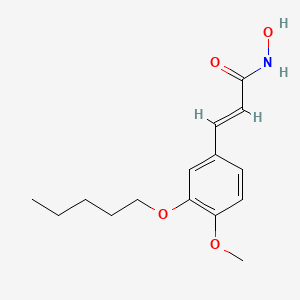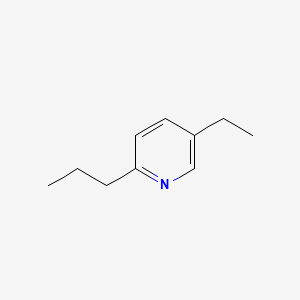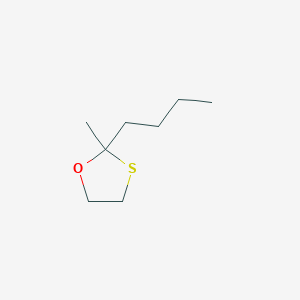
2-Butyl-2-methyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-methyl-1,3-oxathiolane is a heterocyclic compound that belongs to the class of 1,3-oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-oxathiolane can be achieved through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes. For instance, the reaction between carbon disulfide (CS2) and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and solvents is crucial to ensure high yield and purity. Organocatalysts are often preferred due to their low cost, low toxicity, and insensitivity to moisture and oxygen .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .
Aplicaciones Científicas De Investigación
2-Butyl-2-methyl-1,3-oxathiolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-methyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a chain terminator in nucleic acid synthesis, thereby inhibiting viral replication . The sulfur atom in the oxathiolane ring plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparación Con Compuestos Similares
2-Butyl-2-methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Thiazolidines: These compounds also contain a five-membered ring with sulfur but differ in their chemical reactivity and applications.
1,3-Dioxolanes: These compounds have a similar ring structure but contain two oxygen atoms instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Propiedades
Número CAS |
26990-59-0 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
2-butyl-2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
Clave InChI |
ICMGYDYBCRBIRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(OCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
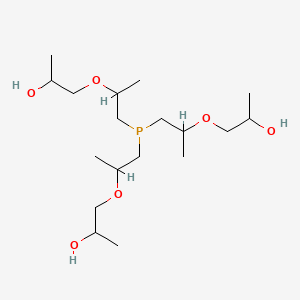
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
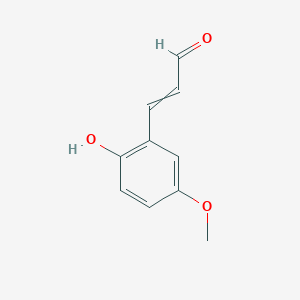
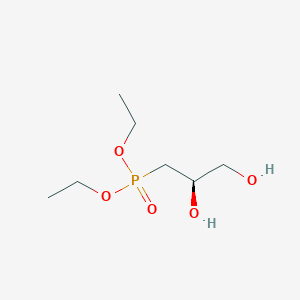
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
